2-Fluoro-3-formylbenzoic acid
Overview
Description
2-Fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a formyl group.
Mechanism of Action
Target of Action
It is known that fluoro-substituted benzoic acids are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they are involved in .
Mode of Action
The mode of action of 2-Fluoro-3-formylbenzoic acid is likely to involve interactions with its targets through processes such as nucleophilic substitution, oxidation, and free radical reactions . The presence of the fluoro group can influence the reactivity of the compound, potentially enhancing its ability to participate in these reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in and the targets it interacts with. As a reagent in organic synthesis, its primary effect would likely be the formation of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area to ensure safety . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-3-formylbenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials. Another method involves the fluorination of 2-chloro-3-nitrotoluene followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-3-carboxybenzoic acid.
Reduction: 2-Fluoro-3-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-formylbenzoic acid: Similar structure but with the formyl group at the fifth position.
3-Fluoro-4-formylbenzoic acid: Similar structure but with the fluorine and formyl groups at different positions.
2-Fluoro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
2-Fluoro-3-formylbenzoic acid is unique due to the specific positioning of the fluorine and formyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical properties .
Properties
IUPAC Name |
2-fluoro-3-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTYMNFESVPEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289043-16-8 | |
Record name | 2-Fluoro-3-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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